molecular formula C19H24N2O2S B1224573 1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea

1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea

Cat. No. B1224573
M. Wt: 344.5 g/mol
InChI Key: HYQOFLWNPUNPDF-UHFFFAOYSA-N
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Description

1-(2,6-diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea is a member of thioureas.

Scientific Research Applications

Antibacterial and Anti-HIV Studies

Thiourea derivatives, including those structurally related to 1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea, have been synthesized and assessed for their antibacterial and anti-HIV properties. Research indicates these compounds show potential activity against various microorganisms and HIV (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Antimicrobial Studies

New thiourea derivatives have been explored for their antimicrobial efficacy. Although some studies show limited inhibition of bacteria and fungi, the interest in these compounds for antimicrobial applications remains significant (Ahyak, Rohadi, Ngah, Yamin, & Hasbullah, 2016).

Pharmacokinetics and Toxicity Profile

Research into thiourea derivatives, akin to 1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea, has revealed improvements in oral bioavailability and favorable pharmacokinetics and toxicity profiles in animal models, specifically in the context of anti-HIV agents (Uckun, Erbeck, Tibbies, Qazi, & Venkatachalam, 2007).

Antifungal Testing

Studies have been conducted to evaluate the antifungal activity of thiourea derivatives, but results have shown no appreciable activity against various fungal cultures (Duguay, Zamora, Blacquiere, Appoh, Vogels, Wheaton, Baerlocher, Decken, & Westcott, 2008).

Goitrogenic Effects and Adrenal Gland Studies

Thiourea derivatives have been studied for their effect on the adrenal gland, specifically their influence on stress responses and hormonal secretion. Research suggests that chronic exposure can lead to thyroid dysfunction and adrenal gland stress (Chakraborty, Sarkar, Dey, & Chandra, 2018).

Metal Complex Synthesis and Biological Activities

Research into the synthesis of metal complexes with thiourea derivatives has highlighted their potential as antibacterial and antifungal agents. The structural versatility of these compounds makes them suitable for forming stable complexes with various metals (Shakoor & Asghar, 2021).

Synthesis and Anticancer Activity

Thiourea derivatives have been synthesized and tested for their anticancer activity, showing potential against various cancer cell lines. This research underscores the therapeutic potential of these compounds in cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020).

Antihypertensive Properties

Some thiourea derivatives have shown significant antihypertensive properties in animal models. These findings highlight the potential use of these compounds in the treatment of hypertension (Tilley, Levitan, Kierstead, & Cohen, 1980).

properties

Product Name

1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-(2,6-diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea

InChI

InChI=1S/C19H24N2O2S/c1-3-14-6-5-7-15(4-2)18(14)21-19(24)20-11-10-13-8-9-16(22)17(23)12-13/h5-9,12,22-23H,3-4,10-11H2,1-2H3,(H2,20,21,24)

InChI Key

HYQOFLWNPUNPDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)NCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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